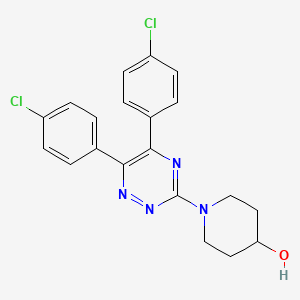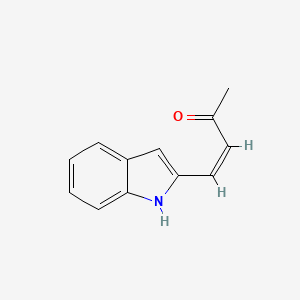
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)naphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid is a chemical compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid typically involves the condensation of 2-aminobenzamide with naphthalene-1-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which may have different biological activities and properties depending on the specific functional groups introduced.
科学的研究の応用
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of DNA repair enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes involved in DNA repair. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular processes such as DNA replication and repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
類似化合物との比較
Similar Compounds
4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile: This compound has a similar quinazolinone core but with a benzonitrile group instead of a naphthoic acid moiety.
2-Phenyl-3,4-dihydroquinazolin-4-one: Another quinazolinone derivative with a phenyl group, known for its potent inhibitory activity against tankyrase enzymes.
Uniqueness
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid is unique due to its naphthoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
61802-38-8 |
|---|---|
分子式 |
C19H12N2O3 |
分子量 |
316.3 g/mol |
IUPAC名 |
8-(4-oxo-3H-quinazolin-2-yl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H12N2O3/c22-18-12-7-1-2-10-15(12)20-17(21-18)13-8-3-5-11-6-4-9-14(16(11)13)19(23)24/h1-10H,(H,23,24)(H,20,21,22) |
InChIキー |
DONIZLRESHCDJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC4=C3C(=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)
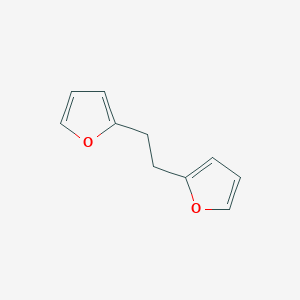
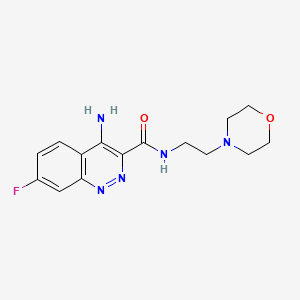
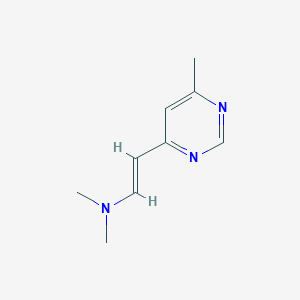
![2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B12908755.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12908761.png)
![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)
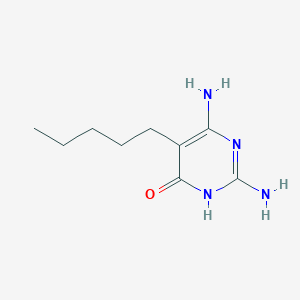
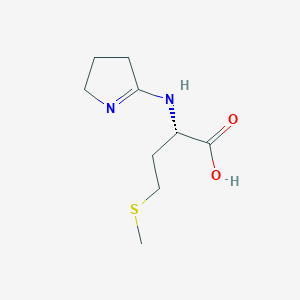
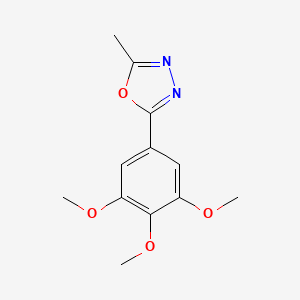
![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)

